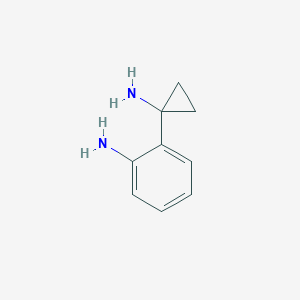

2-(1-Aminocyclopropyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminocyclopropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-4-2-1-3-7(8)9(11)5-6-9/h1-4H,5-6,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPHCLNBVNXPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314761-25-5 | |

| Record name | 2-(1-aminocyclopropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1 Aminocyclopropyl Aniline and Its Advanced Derivatives

Direct Synthesis Strategies

Direct approaches to N-cyclopropylation of anilines offer an efficient route to the core structure of 2-(1-aminocyclopropyl)aniline. These methods typically involve the formation of the nitrogen-cyclopropyl bond in a single step from readily available starting materials.

Copper-Catalyzed N-Cyclopropylation of Anilines with Cyclopropylboronic Acid

A prominent direct method for the synthesis of N-cyclopropylanilines is the copper-catalyzed cross-coupling of anilines with cyclopropylboronic acid. This reaction, a variation of the Chan-Lam coupling, provides a straightforward route to the desired products under relatively mild conditions. The reaction typically employs a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), a ligand, and a base in an organic solvent.

The general reaction involves the activation of the copper catalyst, which then facilitates the coupling between the aniline (B41778) nitrogen and the cyclopropyl (B3062369) group from the boronic acid. The presence of a ligand, such as 2,2'-bipyridine, is often crucial for the efficiency of the catalytic cycle. The reaction is typically carried out under an air atmosphere, which can serve as the oxidant for the catalytic cycle. A variety of anilines, including those with both electron-donating and electron-withdrawing substituents, can be successfully cyclopropylated using this method, affording the corresponding N-cyclopropyl derivatives in good to excellent yields.

Table 1: Examples of Copper-Catalyzed N-Cyclopropylation of Anilines

| Aniline Derivative | Product | Yield (%) |

| Aniline | N-Cyclopropylaniline | 85 |

| 4-Methoxyaniline | N-Cyclopropyl-4-methoxyaniline | 90 |

| 4-Chloroaniline | N-Cyclopropyl-4-chloroaniline | 78 |

| 2-Methylaniline | N-Cyclopropyl-2-methylaniline | 82 |

Condensation Reactions of Anilines with [(1-Ethoxycyclopropyl)oxy]trimethylsilane

The condensation of anilines with silyl enol ethers of cyclopropanone, such as [(1-ethoxycyclopropyl)oxy]trimethylsilane, represents another potential direct route to N-cyclopropylanilines. This method is analogous to the well-established synthesis of α-arylamino ketones. The reaction would likely proceed through the formation of a cyclopropyl imine intermediate, which is then reduced in situ or in a subsequent step to yield the cyclopropylamine (B47189).

While specific literature detailing the synthesis of this compound using this exact reagent is not extensively documented, the general principle of reacting anilines with cyclopropanone equivalents is a known strategy. The reaction is typically catalyzed by a Lewis or Brønsted acid to facilitate the initial condensation and formation of the iminium ion. Subsequent reduction can be achieved using various reducing agents, such as sodium borohydride. The scope and efficiency of this method would depend on the stability of the cyclopropanone equivalent and the reactivity of the aniline derivative.

Multistep Synthetic Pathways for Functionalized Derivatives

Multistep synthetic pathways are essential for accessing more complex and functionalized derivatives of this compound. These routes often involve the construction of the cyclopropane (B1198618) ring and the introduction of the amino group in separate, controlled steps, allowing for greater flexibility in molecular design.

Strategies Involving Reductive Amination with Cyclopropanealdehyde Building Blocks

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of synthesizing derivatives of this compound, this strategy involves the reaction of a suitably substituted aniline with a cyclopropanealdehyde building block. The reaction proceeds via the formation of an intermediate imine, which is then reduced to the corresponding amine.

This approach is particularly useful for introducing substituents on the aniline ring or for using pre-functionalized cyclopropanealdehydes. A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices. Catalytic reductive amination using hydrogen gas and a metal catalyst is also a viable and often greener alternative. An organocatalytic approach using a chiral phosphate catalyst and a Hantzsch ester as the hydride source has been developed for the chemoselective coupling of optically active formylcyclopropanes with various amines, offering a route to chiral cyclopropane-containing amines with no epimerization or ring-opening. nih.gov

Curtius Rearrangement in Aminocyclopropane Formation

The Curtius rearrangement is a classic and reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom. nih.gov This reaction is highly valuable for the synthesis of aminocyclopropanes from readily available cyclopropanecarboxylic acids. The process involves the conversion of the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate with the expulsion of nitrogen gas. The isocyanate can then be hydrolyzed to the primary amine or trapped with an alcohol to form a carbamate, which can be subsequently deprotected.

This methodology offers a robust way to introduce an amino group onto a pre-formed cyclopropane ring and is compatible with a wide range of functional groups. The stereochemistry of the cyclopropane ring is retained during the rearrangement, making it a valuable tool in stereoselective synthesis. For instance, the synthesis of 3-(trans-2-aminocyclopropyl)alanine, a component of the antitumor antibiotic belactosin A, utilizes a Curtius rearrangement for the enantiospecific preparation of a key cyclopropylamine intermediate. nih.gov

Table 2: Key Steps in Curtius Rearrangement for Aminocyclopropane Synthesis

| Starting Material | Intermediate | Product |

| Cyclopropanecarboxylic acid | Cyclopropanecarbonyl azide | Cyclopropyl isocyanate |

| Cyclopropyl isocyanate | Cyclopropylcarbamic acid | Cyclopropylamine |

Corey-Chaykovsky Reactions for Cyclopropylamine Derivative Synthesis

The Corey-Chaykovsky reaction is a powerful tool for the synthesis of three-membered rings, including cyclopropanes. This reaction involves the addition of a sulfur ylide to an α,β-unsaturated carbonyl compound, leading to the formation of a cyclopropane ring. While not a direct method for synthesizing aminocyclopropanes, it is a key step in multistep sequences that lead to these valuable compounds.

In a typical application for synthesizing cyclopropylamine derivatives, an α,β-unsaturated ester or amide is treated with a sulfur ylide, such as dimethyloxosulfonium methylide (Corey's ylide), to generate the corresponding cyclopropyl carboxylate or carboxamide. The resulting cyclopropane derivative can then be further elaborated to introduce the amino group. For example, the ester can be hydrolyzed to the carboxylic acid, which can then undergo a Curtius rearrangement as described in the previous section. This combined Corey-Chaykovsky/Curtius rearrangement strategy provides a versatile route to a wide range of substituted aminocyclopropanes.

Ring Expansion and Contraction Strategies Involving Cyclopropyl Moieties

The construction of the cyclopropyl ring, a key feature of this compound, can be achieved through elegant ring expansion and contraction strategies. These methods leverage the inherent strain of cyclic systems to form the desired three-membered ring.

Ring Expansion: The Demyanov rearrangement provides a classic example of a ring expansion that can be conceptually applied. Diazotization of aminocyclobutanes can lead to the formation of cyclopropylmethyl carbocations alongside cyclobutyl cations through the loss of nitrogen gas. wikipedia.org This equilibrating mixture of carbocations can be trapped to yield cyclopropane-containing products. While not a direct route to the target aniline, this principle highlights how a four-membered ring precursor can be rearranged to a cyclopropyl system.

Ring Contraction: More commonly, ring contraction strategies are employed. The Favorskii rearrangement, for instance, involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative via a cyclopropanone intermediate. wikipedia.orgwikipedia.org A related approach involves the intramolecular cyclization of 1,3-dihalopropanes using a Wurtz-type coupling, which was the basis for the first synthesis of cyclopropane itself. wikipedia.org

Modern variations include the oxidative ring contraction of cyclobutene derivatives using reagents like m-CPBA to produce cyclopropylketones. organic-chemistry.org Another powerful method is the titanocene(II)-mediated coupling of nitriles with Grignard reagents in the presence of a Lewis acid. This process is believed to proceed through a five-membered titanacycle intermediate which undergoes reductive elimination and ring contraction to furnish the primary cyclopropylamine. organic-chemistry.org The presence of a strong Lewis acid is crucial for facilitating this ring contraction. organic-chemistry.org

A summary of conceptual ring contraction approaches is presented below.

| Starting Material Type | Key Reagent(s) | Intermediate Type | Product Type |

| α-Halo Ketone | Base (e.g., alkoxide) | Cyclopropanone | Carboxylic Acid Derivative |

| 1,3-Dihalopropane | Reducing Metal (e.g., Zn, Na) | N/A | Cyclopropane |

| Cyclobutene Derivative | Oxidant (e.g., mCPBA) | N/A | Cyclopropylketone |

| Alkanenitrile | Ti(II) species, Grignard reagent, Lewis Acid | Titanacycle | Primary Cyclopropylamine |

Asymmetric Synthesis and Stereocontrol

Achieving stereocontrol is paramount when synthesizing advanced derivatives that may contain multiple chiral centers. Both enantioselective and diastereoselective methods are crucial for accessing specific stereoisomers.

Enantioselective Approaches to 1-Aminocyclopropane-1-carboxylic Acid Derivatives

1-Aminocyclopropane-1-carboxylic acid (ACC) is a naturally occurring amino acid and a vital precursor for many derivatives. wikipedia.org Synthesizing enantiomerically pure ACC derivatives is a key challenge. One established method involves the "diazo-addition" to dehydroamino acid precursors, which can yield substituted ACC analogues with high diastereospecificity. nih.gov

Another robust strategy utilizes the bis-alkylation of a glycine-derived imine, often using a chiral auxiliary to direct the stereochemical outcome. This is followed by deprotection to yield the desired N-protected or free aminocyclopropane carboxylic acid. researchgate.net The use of chiral phase-transfer catalysts in the alkylation of activated acetonitriles also provides an effective route to enantiomerically enriched cyclopropane precursors.

Diastereoselective Control in Cyclopropanation Processes

Diastereoselective control is essential when constructing substituted cyclopropane rings with multiple stereocenters. The stereochemistry of the starting alkene is often directly translated to the cyclopropane product in a process known as stereospecific cyclopropanation. masterorganicchemistry.com For example, the reaction of a carbene or carbenoid with a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene gives the trans-product. masterorganicchemistry.com

Michael Initiated Ring Closure (MIRC) reactions are a powerful tool for achieving diastereoselectivity. rsc.org These reactions involve the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that forms the three-membered ring. rsc.org The stereochemical outcome can be controlled by using chiral auxiliaries, substrates, or organocatalysts. For example, camphorpyrazolidinone-derived α,β-unsaturated amides have been used as chiral auxiliaries to direct the cyclopropanation with sulfur ylides, achieving good diastereoselectivity. chemrxiv.org

Furthermore, transition-metal catalysis offers excellent diastereocontrol. Rhodium(II)-catalyzed cyclopropanation of vinylsulfonamides with α-aryldiazoesters has been shown to produce α-aryl-β-aminocyclopropane carboxylic acid derivatives with exceptional diastereo- and enantioselectivities. nih.gov

| Method | Key Feature | Stereochemical Control |

| Carbene Addition | Concerted [2+1] cycloaddition | Stereospecific (alkene geometry is retained) masterorganicchemistry.com |

| MIRC Reaction | Michael addition followed by intramolecular cyclization | Controlled by chiral auxiliaries or catalysts rsc.orgchemrxiv.org |

| Rh(II)-Catalyzed Cyclopropanation | Reaction of vinylsulfonamides with diazo compounds | High diastereoselectivity via catalyst control nih.gov |

Catalytic Approaches in this compound Synthesis

The final and most critical step in synthesizing the target molecule is often the formation of the C-N bond between the aniline nitrogen and the cyclopropyl ring. Modern catalytic methods, particularly those using transition metals, are indispensable for this transformation.

Transition Metal Catalysis (e.g., Copper, Palladium, Nickel) in C-N Coupling

The arylation of cyclopropylamine is a challenging transformation that has been successfully addressed using catalysts based on palladium, copper, and nickel.

Palladium-Catalysis: The Buchwald-Hartwig amination is the preeminent Pd-catalyzed method for C-N cross-coupling. acs.org Early systems often required harsh conditions, but the development of specialized phosphine ligands has enabled the coupling of cyclopropylamine with various aryl chlorides and bromides under milder conditions. acs.org

Copper-Catalysis: Ullmann-type couplings using copper catalysts provide a cost-effective alternative to palladium. Modern protocols often use a copper(I) source in combination with a specific ligand, such as 2-carboxylic acid-quinoline-N-oxide, to couple aryl iodides and bromides with amines, including aqueous ammonia, to form anilines. nih.govrsc.org

Nickel-Catalysis: Nickel catalysts have emerged as a powerful option, particularly for coupling less reactive but more economical (hetero)aryl chlorides. acs.org These systems can operate at room temperature, offering a significant advantage in terms of functional group tolerance and energy efficiency. acs.org

| Metal Catalyst | Typical Substrates | Advantages | Challenges |

| Palladium | Aryl chlorides, bromides, triflates | Broad substrate scope, high efficiency | Catalyst/ligand cost, potential for side reactions |

| Copper | Aryl iodides, bromides | Low cost, good for N-unprotected anilines nih.gov | Often requires higher temperatures, limited with aryl chlorides |

| Nickel | Aryl chlorides, bromides | Cost-effective, effective for unreactive chlorides acs.org | Ligand sensitivity, potential for different mechanistic pathways |

Ligand Design and Optimization in Cross-Coupling Reactions

The success of transition metal-catalyzed C-N coupling is critically dependent on the design of the ancillary ligand. rsc.org The ligand modulates the steric and electronic properties of the metal center, influencing the rates of oxidative addition and reductive elimination—the key steps in the catalytic cycle. rsc.org

For palladium-catalyzed amination, the development has moved from simple triarylphosphines to sterically demanding and electron-rich dialkylbiaryl phosphines. nih.gov Ligands such as BrettPhos, RuPhos, and tBuBrettPhos have become standards in the field, enabling reactions with low catalyst loadings and under mild conditions. nih.govnih.gov The steric bulk of these ligands promotes the formation of the catalytically active monoligated palladium species, while their electron-donating nature facilitates the oxidative addition of the aryl halide and the final C-N bond-forming reductive elimination. rsc.org

Recent innovations include the development of ylide-functionalized phosphines (YPhos) and dialkyl biheteroaryl phosphines (like KPhos), which show exceptional activity and selectivity, even for challenging substrates like aqueous ammonia, by suppressing side reactions such as hydroxylation. acs.orgorganic-chemistry.org The continuous design and optimization of ligands are essential for expanding the scope and improving the efficiency and sustainability of these crucial synthetic methods. acs.org

Organocatalysis and Brønsted Acid Catalysis in Cyclopropylamine Formation

The construction of the cyclopropylamine motif, a key structural element of this compound, can be approached through modern catalytic strategies that offer high efficiency and stereocontrol. Organocatalysis, particularly leveraging chiral Brønsted acids, has emerged as a powerful tool for asymmetric synthesis, enabling the activation of substrates through non-covalent interactions like hydrogen bonding. researchgate.net This approach is significant in the synthesis of complex amines and their derivatives. organic-chemistry.org

Chiral phosphoric acids (CPAs) and N-triflyl phosphoramides are prominent examples of Brønsted acid catalysts that have been successfully employed in a wide array of chemical transformations. researchgate.netnih.gov These catalysts function by activating electrophiles, such as imines or carbonyl compounds, rendering them more susceptible to nucleophilic attack. nih.gov In the context of cyclopropylamine synthesis, Brønsted acids can catalyze the ring-opening of donor-acceptor cyclopropanes (DACs). DACs possess both an electron-donating and an electron-withdrawing group, which facilitates the cleavage of the strained three-membered ring upon protonation by a Brønsted acid. nih.gov

The acid-catalyzed ring-opening generates a stabilized zwitterionic intermediate or a carbocation, which can then be intercepted by a nitrogen nucleophile. For instance, the reaction of acylcyclopropanes with N-unprotected indoles in the presence of a Brønsted acid catalyst leads to a formal (4+2) cyclocondensation, demonstrating the principle of activating a cyclopropane ring for reaction with a nitrogen-containing heterocycle. nih.gov This principle can be extended to the synthesis of aminocyclopropyl structures by reacting a suitable cyclopropane precursor with an aniline derivative. The choice of acid catalyst is crucial for both reaction efficiency and selectivity. Studies have shown that stronger Brønsted acids, such as N-trifluoromethanesulfonyl diphenylphosphoramide, can provide superior yields and regioselectivity compared to less acidic catalysts like acetic acid. nih.gov

The integration of chiral Brønsted acids allows for asymmetric induction, providing a pathway to enantioenriched cyclopropylamine derivatives. By creating a chiral environment around the reaction center, these catalysts can control the stereochemical outcome of the nucleophilic attack on the cyclopropane-derived intermediate. This methodology represents a highly valuable strategy for accessing optically active building blocks for pharmaceutical applications. organic-chemistry.org

| Catalyst | Solvent | Temperature (°C) | Combined Yield (%) | Regioselectivity (Product A:Product B) |

|---|---|---|---|---|

| Diphenylphosphoric acid | 1,2-DCE | 60 | 85 | 80:20 |

| Acetic acid | 1,2-DCE | 60 | No reaction | N/A |

| TfOH | 1,2-DCE | r.t. | 89 | 84:16 |

| Tf₂NH | 1,2-DCE | r.t. | 91 | 85:15 |

| N-trifluoromethanesulfonyl diphenylphosphoramide | 1,2-DCE | r.t. | 95 | 90:10 |

Photochemical Methods for Aniline Bioisostere Production

Aniline and its derivatives are prevalent motifs in pharmaceuticals but can be susceptible to metabolic oxidation, leading to toxicity issues. acs.orgnih.gov This has driven the development of aniline bioisosteres—structural mimics that retain the desired biological activity while offering improved metabolic stability. acs.orgnih.gov Saturated, three-dimensional scaffolds are particularly attractive as bioisosteres because they increase the fraction of sp³-hybridized carbons (Fsp³) and are more resistant to cytochrome P450-mediated metabolism. acs.org

Photochemical methods, especially visible-light photoredox catalysis, have become a robust strategy for synthesizing these complex saturated structures from readily available precursors. acs.orgchemistryworld.com Aminocyclopropanes, including derivatives that could lead to this compound, are excellent starting materials for such transformations. researchgate.netnih.gov The high ring strain of the cyclopropane ring facilitates selective ring-opening reactions upon one-electron oxidation.

The general mechanism involves the excitation of a photocatalyst by visible light, which then engages the aminocyclopropane in a single-electron transfer (SET) event to form an amine radical cation. nih.govresearchgate.net This intermediate undergoes homolytic fragmentation of a C-C bond in the cyclopropane ring, relieving ring strain and generating a distonic radical cation. This reactive intermediate can then participate in intramolecular cycloadditions. For example, the photochemical conversion of aminocyclopropanes tethered to an alkene can produce 1-aminonorbornanes, which have been identified as promising saturated bioisosteres of aniline. researchgate.netnih.gov This formal [3+2] cycloaddition provides access to a diverse range of substituted bicyclic structures. nih.gov

This synthetic approach is valued for its mild reaction conditions and high functional group tolerance, accommodating groups like hydroxyls (-OH) and Boc-protected amines (-NHBoc). nih.govresearchgate.net Furthermore, these photochemical reactions can often be implemented in continuous-flow reactors, allowing for efficient and scalable production, a crucial factor for industrial applications. researchgate.netnih.gov The use of a commercially available photocatalyst, such as an iridium complex, and a simple salt additive makes this a sustainable and accessible methodology for modern drug discovery programs. nih.govresearchgate.net

| Parameter | Condition/Reagent |

|---|---|

| Substrate | 1-Amino-1-homoallylcyclopropane |

| Solvent | Dry Acetonitrile (MeCN) |

| Photocatalyst | Ir(dF[CF₃]ppy)₂(dtbbpy) (0.02 eq.) |

| Additive | ZnCl₂ (1.0 M in ether; 0.2 eq.) |

| Atmosphere | Inert (reaction degassed via freeze-pump-thaw) |

| Light Source | Blue LEDs (e.g., 4.4 W) |

| Temperature | Room Temperature (18–23 °C) |

| Reaction Time | ~12 hours (batch) or minutes (flow) |

Elucidation of Reaction Mechanisms and Reactivity Patterns

Mechanistic Investigations of Aniline (B41778) Cyclopropylation

The synthesis of N-cyclopropylanilines often involves copper-promoted reactions. Mechanistic studies have been pivotal in uncovering the intricate steps of these transformations, particularly the nature of the intermediates and the processes of ring formation and cleavage.

Copper-promoted N-cyclopropylation of anilines using reagents like cyclopropylboronic acid is a powerful method for forming the C-N bond. nih.gov Mechanistic investigations into these processes suggest the involvement of radical intermediates. researchgate.net The reaction, which can be performed under mild conditions using air as the terminal oxidant, is believed to proceed through a pathway involving single-electron transfers rather than a two-electron process. researchgate.net

The proposed mechanism initiates with the oxidation of the amine by the copper catalyst to form an aminyl radical. This aminyl radical then activates the cyclopropylboronic ester, leading to the generation of a key alkyl radical intermediate. researchgate.net This sequence highlights a departure from traditional two-electron transmetalation pathways. ruhr-uni-bochum.de The utilization of copper/N-oxyl catalyst systems in other aerobic oxidations further supports the accessibility of radical pathways in copper catalysis. researchgate.net Computational studies paired with experimental data on related copper-catalyzed radical-relay reactions have helped to elucidate the energetics of radical formation and functionalization, implicating adducts between copper and nitrogen-centered radicals as key species that promote hydrogen-atom transfer (HAT). nih.gov

Key Features of Copper-Promoted Aniline Cyclopropylation

| Feature | Description | Source |

|---|---|---|

| Catalyst | Typically Cu(OAc)₂ or other Cu(II) salts. | nih.gov |

| Cyclopropyl (B3062369) Source | Cyclopropylboronic acid or its esters. | nih.govresearchgate.net |

| Oxidant | Molecular oxygen from the air often serves as the terminal oxidant. | researchgate.net |

| Key Intermediate | An alkyl radical generated from the cyclopropylboronic ester. | researchgate.net |

| Initiation | Formation of an aminyl radical via oxidation of the amine by the copper catalyst. | researchgate.net |

| Mechanism Type | Predominantly a single-electron transfer (SET) process. | researchgate.net |

The cyclopropane (B1198618) ring is characterized by significant ring strain, which influences its reactivity. While the formation of the cyclopropyl group on the aniline is a key synthetic step, the subsequent reactivity of this strained ring is also of mechanistic interest. Tandem processes involving the formation of a cyclopropane ring followed by a subsequent ring-opening have been studied in related systems. nih.gov

For example, the reaction of δ-silyl-γ,δ-epoxypentanenitrile derivatives with a base can induce an epoxy nitrile cyclization to form a cyclopropane derivative. nih.gov This is followed by a Brook rearrangement and an anion-induced cleavage of the cyclopropane ring. The stereochemistry of the final product is dictated by the geometry of the starting epoxide and the concerted nature of the rearrangement and ring-fission steps. nih.gov These studies provide a mechanistic framework for understanding how the cyclopropane ring in compounds like 2-(1-aminocyclopropyl)aniline might participate in or be susceptible to ring-opening reactions under specific conditions, particularly when an adjacent functional group can stabilize a developing charge or radical.

Reactivity of the Amino and Aniline Moieties

The this compound molecule possesses two primary amine functionalities: an aliphatic primary amine on the cyclopropyl group and an aromatic primary amine (aniline). These groups exhibit distinct yet overlapping reactivity patterns, serving as nucleophiles in a variety of important chemical transformations.

Primary amines are excellent nucleophiles that readily react with carbonyl compounds such as aldehydes and ketones. Both the aliphatic and aromatic amino groups of this compound can undergo nucleophilic addition to a carbonyl carbon. This reversible, acid-catalyzed process typically begins with the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orgunizin.org

Subsequent dehydration of the carbinolamine leads to the formation of an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond. libretexts.orglibretexts.org The mechanism involves protonation of the hydroxyl group in the carbinolamine to make it a better leaving group (water), followed by elimination to form an iminium ion, which then loses a proton from the nitrogen to yield the neutral imine. unizin.orglibretexts.org The rate of imine formation is highly pH-dependent, reaching a maximum at a weakly acidic pH (around 4 to 5). libretexts.org

Mechanism of Imine Formation

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. |

| 3. Protonation of Oxygen | The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (-OH₂⁺). |

| 4. Elimination of Water | The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. |

| 5. Deprotonation | A base removes a proton from the nitrogen, yielding the final imine product and regenerating the acid catalyst. |

In addition to reactions with simple carbonyls, the amine moieties can participate in conjugate additions, such as the aza-Michael reaction, where they add to α,β-unsaturated carbonyl compounds. researchgate.net If reacted with a dicarbonyl compound, the initial adduct can cyclize or form an enaminone, which contains a conjugated amine-alkene-ketone system. researchgate.net

The nucleophilic character of the amino groups allows them to be readily acylated to form stable amide bonds. This is one of the most fundamental transformations in organic and medicinal chemistry. nih.gov A classic method for this is the reaction with an acyl chloride, often under Schotten-Baumann conditions, which involves using an aqueous base to neutralize the HCl byproduct. msu.edukhanacademy.org

The reaction proceeds via nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide. A wide variety of reagents and methods have been developed for amide bond formation, including the use of carboxylic acids activated by coupling agents (like carbodiimides or phosphonium salts) or via catalytic methods. nih.govsemanticscholar.org The reaction of amines with sulfonyl chlorides, such as in the Hinsberg test, yields sulfonamides, which are analogs of amides. msu.edu

Direct N-alkylation of the primary amine groups in this compound can be achieved, but it often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. msu.edu Catalytic methods, however, offer more controlled and efficient pathways for N-alkylation. For instance, alcohols can be used as alkylating agents in the presence of transition metal catalysts (e.g., based on cobalt, ruthenium, or copper), which proceed through a sustainable "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netrsc.orgsemanticscholar.org

Furthermore, the aniline moiety is a prime candidate for C-N cross-coupling reactions. These reactions, often catalyzed by palladium or copper, are essential for the synthesis of complex amines and are foundational in pharmaceutical and materials chemistry. researchgate.net For example, the copper-promoted N-cyclopropylation with cyclopropylboronic acid is itself a type of C-N cross-coupling reaction. nih.govresearchgate.net Oxidative cross-coupling reactions can also be employed to form new C-C or C-N bonds, for instance, by coupling an aniline derivative with a phenol using a metal-salen catalyst under aerobic conditions. nih.gov

Intramolecular Cyclizations and Rearrangements

The proximate and reactive functional groups within this compound allow for a variety of intramolecular reactions, leading to the formation of new cyclic structures.

The α-iminol rearrangement is a powerful transformation for the synthesis of α-amino ketones. nih.govd-nb.infonih.gov This reaction is particularly relevant to the synthesis of α-aminocyclopropyl ketones, which can be accessed from the condensation of an amine with a 2-hydroxycyclobutanone. researchgate.net

The process begins with the reaction of an aniline, such as this compound, with a 2-hydroxycyclobutanone. This condensation forms an α-hydroxy imine, also known as an α-iminol. nih.gov This intermediate is typically less stable than its rearranged product, the α-amino ketone. nih.gov In the presence of an acid or on silica gel, the α-iminol undergoes a rearrangement that features a 1,2-shift of a substituent from the carbinol carbon to the imine carbon. nih.govresearchgate.net This step results in a ring contraction of the four-membered cyclobutane ring to a three-membered cyclopropane ring, yielding the α-aminocyclopropyl ketone. nih.gov

This rearrangement is a key step in one-pot syntheses of more complex molecules. For example, the reaction of monosubstituted anilines with 2-hydroxycyclobutanone can proceed through the α-aminocyclopropyl ketone intermediate, which then condenses with a second equivalent of the aniline to ultimately form tryptamine derivatives. nih.gov

Table 3: Synthesis of α-Aminocyclopropyl Ketones via α-Iminol Rearrangement

| Reactant 1 | Reactant 2 | Catalyst/Condition | Key Transformation | Product Type |

|---|---|---|---|---|

| 2-Hydroxycyclobutanone | Primary/Secondary Amines | Silica Gel / Montmorillonite K 10 | α-Iminol Rearrangement | α-Aminocyclopropyl Ketone researchgate.net |

Bredt's rule is a fundamental principle in organic chemistry that governs the stability and feasibility of forming double bonds at the bridgehead position of a bridged bicyclic system. chemca.inchemistnotes.compurechemistry.org The rule states that a double bond cannot be located at a bridgehead carbon unless the rings are large enough to accommodate the geometry without excessive strain. chemca.inchemistnotes.com This is because the sp² hybridization required for a double bond necessitates a planar geometry, which is geometrically impossible to achieve at the bridgehead of small, rigid ring systems. chemistnotes.com

This rule is highly relevant when considering potential intramolecular cyclization reactions of this compound that could lead to the formation of bridged bicyclic structures. For instance, if a reaction pathway were to involve the formation of a bicyclic intermediate or product where the bridgehead atom originates from the cyclopropyl or aniline part of the molecule, the formation of a double bond at this position would be energetically prohibitive.

Any potential reaction mechanism, such as an elimination reaction or the formation of a resonance structure, that would generate a bridgehead double bond in a small, strained system (e.g., a bicyclo[2.2.1]heptene-like structure) would be disfavored. chemistnotes.comwikipedia.org Therefore, Bredt's rule acts as a predictive tool, guiding the outcome of reactions by excluding pathways that would lead to highly unstable "anti-Bredt" molecules. wikipedia.orgmdpi.com This constraint influences which cyclization products are accessible from this compound and dictates the regiochemistry of reactions that could potentially form such strained systems.

Advanced Spectroscopic Characterization Techniques for 2 1 Aminocyclopropyl Aniline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. springernature.com It provides granular insight into the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the detailed mapping of a molecule's structure.

The structural confirmation of 2-(1-Aminocyclopropyl)aniline involves the analysis of both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the cyclopropyl (B3062369) protons. The aromatic protons would typically appear as a complex multiplet pattern in the downfield region (approx. δ 6.5–7.5 ppm), characteristic of a substituted benzene ring. The protons of the two amino groups (-NH₂) would appear as broad singlets, and their chemical shift can be influenced by solvent and concentration. The cyclopropane (B1198618) ring protons are expected to resonate in the upfield region (approx. δ 1.2–1.8 ppm), often displaying complex splitting patterns due to geminal and vicinal coupling.

The ¹³C NMR spectrum provides complementary information. It would show distinct signals for the aromatic carbons, the quaternary carbon of the cyclopropane ring attached to the two functional groups, and the methylene (-CH₂) carbons of the cyclopropane ring. The cyclopropane carbons are characteristically found in the upfield region of the spectrum (approx. δ 15–25 ppm). vulcanchem.com

The precise chemical shifts (δ) and spin-spin coupling constants (J) are essential for unambiguous assignment and structural verification. nih.gov High-resolution NMR is crucial for decoding this information, which can often be obscured by limited spectral dispersion or higher-order effects. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic Protons | ¹H | 6.5 - 7.5 | Multiplet |

| Amine Protons (-NH₂) | ¹H | Variable (Broad Singlet) | s (br) |

| Cyclopropyl Protons (-CH₂-) | ¹H | 1.2 - 1.8 | Multiplet |

| Aromatic Carbons | ¹³C | 115 - 150 | - |

| Cyclopropyl Quaternary Carbon | ¹³C | ~40 | - |

Note: These are predicted values based on typical ranges for the respective functional groups. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through chemical bonds. libretexts.org This "through-space" correlation is invaluable for determining the stereochemical relationships between different parts of a molecule, such as the relative configuration of substituents on a ring system. libretexts.org

For a molecule like this compound, which contains a rigid cyclopropane ring, NOESY can be instrumental in confirming the spatial relationship between the aniline (B41778) group and other substituents, if present. For instance, in a substituted analogue, NOESY correlations could reveal whether a substituent on the cyclopropane ring is on the same side (cis) or the opposite side (trans) as the aniline moiety. A cross-peak between specific protons in a NOESY spectrum indicates their spatial proximity, allowing for the assignment of relative stereochemistry. researchgate.netisibugs.org This method is particularly crucial when other NMR techniques, which probe through-bond connectivity, cannot differentiate between stereoisomers. libretexts.org

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization.

For ACC, analysis under positive ion mode typically involves the selection of the protonated molecule [M+H]⁺ as the parent ion. nih.gov A common fragmentation pathway for amino acids is the loss of neutral molecules like water (H₂O) or formic acid (HCOOH). A key fragment observed for ACC is the immonium ion, which provides structural confirmation. nih.gov The study of how bonds break during collision-induced dissociation (CID) is fundamental to understanding these pathways and interpreting MS/MS spectra. gre.ac.uk

Table 2: Key Mass Spectrometry Fragments for 1-Aminocyclopropane-1-carboxylic acid (ACC)

| Ion/Fragment | Description | Typical Observation Mode |

|---|---|---|

| [M+H]⁺ | Protonated parent molecule | Positive Ion Mode |

| [M-H]⁻ | Deprotonated parent molecule | Negative Ion Mode massbank.eu |

| Immonium Ion | Resulting from fragmentation of the amino acid structure | Positive Ion Mode (MS/MS) nih.gov |

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and trace amounts of compounds. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids and their derivatives, a derivatization step is often required to increase their volatility. For instance, ACC has been successfully analyzed using GC-MS after derivatization with pentafluorobenzyl bromide. nih.govresearchgate.net This method offers high sensitivity, with detection limits in the femtomole range. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally unstable compounds, as it does not require derivatization. uab.edu This technique was used for the simultaneous analysis of ACC and its analogues. nih.gov In LC-MS/MS, the liquid chromatograph separates the components of a mixture, which are then ionized (e.g., by electrospray ionization, ESI) and analyzed by two mass analyzers in series. This provides very high selectivity and sensitivity, allowing for the detection of compounds in complex matrices like plant tissue. nih.gov

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a substance. It is a powerful tool for identifying the presence of specific functional groups in a molecule. mdpi.com An FTIR spectrum provides a molecular "fingerprint" that is unique to the compound. mdpi.com

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary amine groups typically appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the aromatic ring is observed just above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group's CH₂ groups appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region. FTIR is highly sensitive to changes in molecular structure and conformation, making it a valuable tool for structural confirmation. news-medical.netmatjournals.co.in

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Cyclopropyl C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-aminocyclopropane-1-carboxylic acid (ACC) |

Characterization of Functional Groups and Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, stands as a cornerstone for the identification of functional groups and the study of molecular interactions in this compound. These techniques probe the vibrational modes of molecules, which are sensitive to the specific bonds and their chemical environment.

In the context of this compound, FTIR and Raman spectroscopy would be expected to reveal characteristic vibrational frequencies for the primary amine (–NH₂) and the aromatic ring. For aniline, the N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹ in the infrared spectrum researchgate.net. The presence of two amino groups in this compound, one attached to the cyclopropyl ring and the other to the aniline moiety, would likely result in complex N-H stretching bands. The position and shape of these bands can be influenced by intra- and intermolecular hydrogen bonding.

The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. A comparative study of the infrared and Raman spectra of aniline and its isomers has shown the sensitivity of the ring breathing mode to the nature of substituents on the aniline ring researchgate.net. The cyclopropyl group in this compound would also exhibit characteristic C-H and C-C stretching and bending vibrations.

Raman spectroscopy offers complementary information to FTIR. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is adept at detecting vibrations of non-polar moieties and symmetric bonds researchgate.net. Therefore, the C-C bonds of the cyclopropyl ring and the aromatic ring in this compound would be expected to yield strong Raman signals. Studies on liquid aniline have utilized Raman spectroscopy to analyze intermolecular interactions and molecular aggregation researchgate.net.

Table 1: Expected Vibrational Frequencies for this compound based on Aniline Analogues

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Amino (N-H) | Stretching | 3300 - 3500 | FTIR, Raman |

| Aromatic (C-H) | Stretching | > 3000 | FTIR, Raman |

| Aromatic (C=C) | Stretching | 1450 - 1600 | FTIR, Raman |

| Cyclopropyl (C-H) | Stretching | ~3000 | FTIR, Raman |

| Cyclopropyl (C-C) | Ring deformation | 800 - 1000 | Raman |

Mass-Resolved Infrared Spectroscopy of Aniline-Water Aggregates

To understand the behavior of this compound in different environments, particularly in the presence of solvents like water, advanced techniques such as mass-resolved infrared spectroscopy can be employed. This powerful method combines mass spectrometry with infrared spectroscopy to study the vibrational spectra of size-selected clusters.

Research on aniline-water aggregates provides a relevant model for how this compound might interact with water molecules at a microscopic level. Studies have shown that aniline can form aggregates with one or more water molecules, and the vibrational frequencies of the N-H and O-H stretches are sensitive to the structure of these clusters vulcanchem.comrsc.orgchemenu.com.

In these experiments, the aniline-water clusters are generated in a supersonic expansion, ionized, and then mass-selected. The infrared spectrum of a specific cluster size is then recorded by monitoring the fragmentation of the cluster as a function of the infrared laser frequency. This technique has revealed that the geometry of aniline-water clusters can change significantly upon electronic excitation vulcanchem.comrsc.orgchemenu.com. Such insights are crucial for understanding the photochemistry and photophysics of aniline and its derivatives.

For this compound, mass-resolved infrared spectroscopy could be used to investigate how the two different amino groups interact with water molecules and whether intramolecular hydrogen bonding competes with solvation.

Electronic Spectroscopy (UV-Vis) for Conjugated Systems

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a key technique for studying the conjugated π-electron system of this compound. The aniline moiety, with its benzene ring and amino group, constitutes a chromophore that absorbs UV light. The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the π-system of the benzene ring, influencing the electronic transitions.

The UV-Vis spectrum of aniline in a non-polar solvent like n-hexane typically shows two absorption bands. These correspond to the π → π* transitions of the benzene ring. The presence of the amino group causes a bathochromic (red) shift of these bands compared to unsubstituted benzene.

The solvent can also have a significant impact on the UV-Vis spectrum. In polar solvents, hydrogen bonding to the amino groups can affect the energy of the electronic transitions. For instance, in acidic solutions, the protonation of the amino group leads to the formation of the anilinium ion. This removes the lone pair of electrons from conjugation with the benzene ring, resulting in a spectrum that more closely resembles that of benzene.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. These calculations can predict a wide range of properties, including molecular geometry, electronic structure, and the relative stability of different conformations.

While specific DFT studies on 2-(1-Aminocyclopropyl)aniline are not present in the surveyed literature, Density Functional Theory (DFT) is a widely used method for investigating the properties of aniline (B41778) and its derivatives. samipubco.com This approach is favored for its balance of computational cost and accuracy.

A DFT study of this compound would typically begin with geometry optimization to determine the most stable three-dimensional structure. This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles. For instance, calculations on similar molecules often utilize functionals like B3LYP with basis sets such as 6-31+G(d,p) to achieve reliable results. nih.gov The electronic structure analysis would yield crucial information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energies of which are fundamental to understanding chemical reactivity.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound This table is illustrative and does not represent published data.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| C-N (Aniline) | Bond length between the ring and the amino nitrogen | ~1.40 Å |

| C-N (Cyclopropyl) | Bond length between the cyclopropyl (B3062369) ring and its amino N | ~1.46 Å |

| C-C (Aromatic) | Average bond length within the benzene ring | ~1.39 Å |

| ∠ C-N-H (Aniline) | Angle of the aniline amino group | ~112° |

Ab Initio and Semi-Empirical Methods for Conformational Analysis

The conformational landscape of this compound could be explored using ab initio and semi-empirical methods. Ab initio methods derive results directly from theoretical principles without experimental data, offering high accuracy, while semi-empirical methods use some experimental parameters to simplify calculations, making them faster for larger molecules. rsc.orgresearchgate.net

For this compound, key areas of conformational flexibility include the rotation of the entire aminocyclopropyl group relative to the aniline plane and the orientation of the amino group on the cyclopropane (B1198618) ring. Conformational analysis would involve calculating the potential energy surface by systematically changing these rotational angles to identify low-energy conformers and the energy barriers between them. This information is critical for understanding the molecule's preferred shape and its dynamic behavior.

Natural Bond Orbital (NBO) analysis is a powerful technique for interpreting a calculated quantum chemical wavefunction in terms of localized chemical bonds and lone pairs. wisc.edu An NBO analysis on this compound would provide a detailed picture of charge distribution and orbital interactions.

This analysis quantifies the natural atomic charges on each atom, revealing the electronic influence of the aminocyclopropyl substituent on the aniline ring. It can identify important intramolecular interactions, such as charge transfer from the nitrogen lone pairs into anti-bonding orbitals of the aromatic ring, which stabilize the molecule. dergipark.org.trorientjchem.org This data helps in understanding the molecule's polarity, reactivity sites, and the nature of its chemical bonds.

Table 2: Illustrative Natural Atomic Charges from a Hypothetical NBO Analysis This table is illustrative and does not represent published data.

| Atom | Description | Hypothetical Charge (e) |

|---|---|---|

| N1 | Aniline Nitrogen | -0.90 |

| C1 | Ring Carbon attached to N1 | +0.25 |

| C2 | Ring Carbon attached to Cyclopropyl | +0.10 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy changes that occur.

Modeling the reaction pathways of this compound would involve identifying the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. beilstein-journals.org

For example, in a reaction such as electrophilic aromatic substitution, computational methods could be used to model the approach of an electrophile to the aniline ring. By calculating the energies of the intermediate structures (sigma complexes) and the corresponding transition states for substitution at different positions, chemists can predict the reaction's feasibility and its preferred outcome. nih.govresearchgate.net

The reactivity of this compound is governed by a combination of steric and electronic effects imparted by the aminocyclopropyl substituent.

Electronic Effects : The amino groups are electron-donating, which activates the aromatic ring toward electrophilic substitution and directs incoming groups to the ortho and para positions. Computational analysis of the molecular orbitals and charge distribution would quantify this activating effect. rsc.org

Steric Effects : The 1-aminocyclopropyl group is bulky. This steric hindrance would significantly impede reactions at the adjacent ortho position (position 3 of the aniline ring), meaning reactions would be strongly favored at the unoccupied para position. nih.govresearchgate.netnih.gov

Computational modeling can dissect these two effects by calculating and comparing the activation energies for reaction at different sites, providing a quantitative basis for predicting regioselectivity.

Prediction of Physicochemical Properties Relevant to Research

In silico methods allow for the rapid estimation of key physicochemical properties, helping to predict a compound's behavior in different environments, which is particularly crucial in fields like materials science and drug discovery.

The structure of this compound contains two basic nitrogen atoms: one on the aniline ring (an aromatic amine) and one on the cyclopropyl group (an aliphatic amine). Predicting the acid dissociation constant (pKa) of their conjugate acids is essential for understanding which site is more likely to be protonated at a given pH.

Computational pKa prediction can be approached using various methods, including those based on quantum mechanics (QM) and quantitative structure-property relationship (QSPR) models. optibrium.com QM methods, such as those employing Density Functional Theory (DFT) or ab initio calculations like Hartree-Fock (HF), can be used to calculate the Gibbs free energy change of the protonation/deprotonation reaction. pnu.ac.ir A thermodynamic cycle is often employed to relate the gas-phase Gibbs free energy to the solution-phase energy, incorporating a solvation model to account for solvent effects. pnu.ac.ir

The basicity of the aniline nitrogen is significantly influenced by the delocalization of its lone pair of electrons into the aromatic π-system. masterorganicchemistry.com This resonance effect reduces the availability of the lone pair for protonation, making aniline a much weaker base (pKa of conjugate acid ~4.6) than a typical aliphatic amine like cyclohexylamine (pKa of conjugate acid ~11.2). masterorganicchemistry.com The 2-(1-aminocyclopropyl) substituent is an ortho-alkyl-type group. Ortho-substituents can introduce complex steric and electronic effects. For ortho-alkyl anilines, computational models have been developed that show good correlation between calculated bond lengths (e.g., the C-N bond) and experimental pKa values, with root mean square errors of prediction (RMSEP) as low as 0.23 to 0.44 pKa units for specific subsets. nih.gov

In contrast, the nitrogen of the aminocyclopropyl group is an sp³-hybridized aliphatic amine. Its lone pair is localized and not involved in resonance, making it significantly more basic than the anilinic nitrogen. Its basicity is expected to be closer to that of other primary alkylamines.

Based on these principles, computational models would predict two distinct pKa values for this compound, as outlined in the table below.

| Ionizable Group | Predicted pKa (of Conjugate Acid) | Rationale |

|---|---|---|

| Aniline Amine (-NH₂) | ~4.5 - 5.0 | Lone pair is delocalized into the aromatic ring, reducing basicity. The ortho-alkyl substituent has a minor electronic effect. |

| Cyclopropyl Amine (-NH₂) | ~8.5 - 9.5 | Localized lone pair on an sp³-hybridized nitrogen, characteristic of an aliphatic amine. Expected to be the more basic center. |

Lipophilicity and membrane permeability are critical parameters in medicinal chemistry and materials science, influencing properties such as solubility, absorption, and distribution. Lipophilicity is commonly expressed as log P (the partition coefficient between octanol and water for the neutral species) and log D (the distribution coefficient, which accounts for all ionic and neutral species at a specific pH).

Permeability, often modeled using Caco-2 cell assays, predicts a compound's ability to cross the intestinal barrier. nih.gov In silico prediction of Caco-2 permeability (Papp) is typically achieved through QSPR models. rsc.org These models use calculated molecular descriptors—such as size, polarity, hydrogen bonding capacity, and lipophilicity—to build a statistical relationship with experimentally determined permeability values. raco.catusfq.edu.ec Machine learning techniques, including recursive models and neural networks, are increasingly used to develop robust and reliable prediction platforms from large datasets. nih.govrsc.org

| Parameter | Predicted Value | Computational Method/Rationale |

|---|---|---|

| log P | 1.5 - 2.5 | Fragment-based or property-based prediction (e.g., ALOGPS). Reflects the balance of hydrophobic (phenyl, cyclopropyl) and hydrophilic (two -NH₂) groups. |

| log D (at pH 7.4) | 0.5 - 1.5 | Calculated from log P and pKa values. The more basic cyclopropylamine (B47189) group would be significantly protonated at this pH, reducing the overall lipophilicity compared to log P. |

| log D (at pH 2.0) | < 0 | Calculated from log P and pKa values. Both amino groups would be fully protonated, leading to low lipophilicity. |

| Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Moderate to High | QSPR or machine learning models. The moderate lipophilicity and molecular size are generally favorable for passive diffusion. |

Molecular Dynamics and Simulation Studies (e.g., Random Sequential Adsorption)

Molecular dynamics (MD) and other simulation techniques provide a window into the dynamic behavior of molecules over time, revealing information about conformational changes, interactions, and collective properties that are inaccessible through static modeling.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule like this compound would behave in a specific environment, such as in solution or at an interface. nih.gov For example, MD could be used to study the adsorption of this molecule onto a surface like graphene or a metal catalyst. arabjchem.orgworldscientific.com These simulations can reveal the preferred orientation of the molecule on the surface, the strength of the interaction (adsorption energy), and the influence of solvent molecules. nih.gov

A specific and powerful simulation technique for studying surface coverage and deposition processes is Random Sequential Adsorption (RSA) . wikipedia.org The RSA model describes an irreversible process where particles are randomly placed onto a surface one at a time. wikipedia.org A particle's placement is accepted only if it does not overlap with any previously adsorbed particles; once placed, it remains fixed. researchgate.net This process is distinct from equilibrium packing, as the random, sequential nature of the deposition creates a "jammed" state where no more particles can be added, even though empty space remains. wikipedia.org The maximum surface coverage in an RSA process is significantly lower than in an ordered, close-packed arrangement. researchgate.net

RSA simulations have been used to investigate the blocking of surfaces by small molecule inhibitors, such as aniline, in processes like area-selective atomic layer deposition. tue.nl In such a study, computational methods like DFT are first used to determine the stable adsorption configurations of the molecule on the surface. Then, RSA simulations are performed by attempting to place molecules in these configurations randomly onto a simulated surface until a saturated, jammed state is reached. tue.nl

For this compound, an RSA simulation could be used to predict its maximum packing density on a given substrate. The molecule's non-planar, somewhat bulky structure, with the cyclopropyl group oriented ortho to the point of potential surface attachment (the aniline nitrogen), would be expected to result in a lower saturation coverage compared to a simpler, flatter molecule like aniline. The simulation would provide key insights into how efficiently this molecule can passivate a surface, which is critical for applications in catalysis, corrosion inhibition, and surface functionalization. arabjchem.orgtue.nl

Applications in Medicinal Chemistry and Functional Materials Research

2-(1-Aminocyclopropyl)aniline as a Core Scaffold in Drug Discovery

The rigid cyclopropane (B1198618) ring of this compound provides a defined spatial arrangement of its functional groups, which is a desirable characteristic in drug design for optimizing interactions with biological targets. nih.gov This has led to its exploration as a core structure in the development of various therapeutic agents. nih.gov

Design and Synthesis of Lysine-Specific Demethylase 1 (LSD1) Inhibitors

The this compound scaffold is a key component in a class of mechanism-based inhibitors targeting Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. nih.gov These inhibitors leverage the catalytic machinery of LSD1, leading to the formation of a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govnih.gov This irreversible inhibition is a powerful mechanism for achieving potent and sustained biological effects. nih.gov

Researchers have synthesized a series of styrenylcyclopropane-based LSD1 inhibitors derived from the this compound core. nih.govexlibrisgroup.com Through systematic chemical modifications, compounds with high potency at both the biochemical and cellular levels have been identified. nih.gov For instance, inhibitor 34 from one such study demonstrated exceptional potency with a biochemical IC50 of less than 4 nM and a cellular IC50 of 2 nM. nih.gov In-depth kinetic analysis of this compound confirmed its covalent mechanism of action and showed that its high potency is driven by strong non-covalent binding interactions (KI) prior to the irreversible step. nih.gov

The following table summarizes the activity of selected styrenylcyclopropylamine LSD1 inhibitors:

| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | GI50 (nM) |

| 34 | <4 | 2 | 1 |

| 35 | Potent | Potent | Potent |

| 36 | Highly Potent | Good | N/A |

| 37 | Highly Potent | Good | N/A |

Data sourced from Gehling et al., 2020. nih.gov

These findings underscore the importance of the this compound scaffold in generating potent and selective LSD1 inhibitors with potential applications in cancer therapy. nih.gov

Development of Positron Emission Tomography (PET) Imaging Agents

Starting from an irreversible LSD1 inhibitor, researchers designed and synthesized a series of (2-aminocyclopropyl)phenyl derivatives. acs.org A key challenge in developing brain imaging agents is achieving adequate blood-brain barrier (BBB) permeability and minimizing non-specific binding. acs.org By optimizing the lipophilicity of the lead compound, a candidate PET tracer, [18F]1e , was identified. nih.gov This compound exhibited high selectivity for LSD1 over homologous enzymes like monoamine oxidase A and B. nih.gov PET imaging studies in monkeys demonstrated a high uptake of [18F]1e in brain regions known to have high concentrations of LSD1, confirming its specific binding to the target. nih.gov

Role in TRPV1 Antagonist Development

The this compound scaffold has been investigated in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. researchgate.net TRPV1 is a non-selective cation channel that plays a critical role in pain perception and has been a significant target for the development of new analgesic drugs. frontiersin.orgmdpi.com

While specific examples detailing the direct incorporation of the this compound moiety into TRPV1 antagonists are not extensively documented in the provided context, the general principles of drug design suggest that its rigid structure and functional groups could be utilized to achieve the necessary interactions with the receptor. The development of TRPV1 antagonists is an active area of research, with numerous companies pursuing potent and selective compounds. researchgate.net The unique conformational constraints of the cyclopropyl (B3062369) ring in this compound could offer advantages in designing molecules that fit precisely into the binding pocket of the TRPV1 receptor, potentially leading to improved potency and selectivity. frontiersin.org

Exploration as Potential Antidepressants and Anti-Infective Agents

The aminocyclopropane motif, a core feature of this compound, has been explored in the context of developing novel antidepressant and anti-infective agents.

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated for their potential antidepressant activity. nih.gov Several of these compounds were found to be more active than the established antidepressants imipramine (B1671792) and desipramine (B1205290) in animal models. nih.gov One compound from this series, midalcipran, was selected for further development and has undergone phase III clinical evaluation. nih.gov Additionally, 1-aminocyclopropanecarboxylic acid (ACPC) itself has shown antidepressant-like effects in animal models of depression, suggesting that this structural motif may have inherent properties relevant to the treatment of mood disorders. nih.gov

In the realm of anti-infective agents, the development of drugs that can overcome resistance is a critical challenge. nih.gov While the direct application of this compound in this area is not explicitly detailed, the principles of multi-target drug design are relevant. nih.gov The unique three-dimensional structure of this scaffold could be leveraged to design molecules that interact with multiple biological targets within a pathogen, potentially reducing the likelihood of resistance development. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies

In medicinal chemistry, bioisosteric replacement and scaffold hopping are important strategies for optimizing the properties of drug candidates, such as improving metabolic stability, enhancing potency, and securing novel intellectual property. cambridgemedchemconsulting.comnih.gov

Cyclopropyl Groups in Enhancing Metabolic Stability and Conformation Locking

The cyclopropane ring is a highly sought-after structural motif in modern drug discovery. scientificupdate.com Its incorporation into a molecule, such as in the scaffold of this compound, can confer significant advantages related to the drug's metabolic profile and its interaction with biological targets. researchgate.netacs.org

Metabolic Stability: One of the primary benefits of the cyclopropyl group is its ability to enhance a molecule's metabolic stability. taylorandfrancis.com The C-H bonds in a cyclopropane ring are shorter and stronger than those in typical alkyl chains, a result of the ring's inherent strain and increased s-character in the C-C bonds. scientificupdate.comresearchgate.net This increased bond strength makes them less susceptible to oxidation by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for the breakdown of many drugs. hyphadiscovery.com By replacing a metabolically vulnerable group (like an isopropyl or ethyl group) with a cyclopropyl ring, medicinal chemists can block common metabolic pathways, thereby increasing the drug's half-life and bioavailability. iris-biotech.de For example, replacing an N-ethyl group, which is prone to CYP450-mediated oxidation, with an N-cyclopropyl group is a common strategy to improve metabolic stability. iris-biotech.de

Conformational Locking: The rigid, planar nature of the three-membered cyclopropyl ring serves as a "conformational lock". iris-biotech.deresearchgate.net Flexible molecules can adopt numerous shapes (conformations), and only one specific conformation may be active for binding to a biological target like a protein receptor. By incorporating a cyclopropyl group, the rotational freedom of a molecule is restricted, locking it into a more defined, rigid structure. researchgate.net This pre-organization of the molecule into its bioactive conformation can lead to a more entropically favorable binding to its target, resulting in enhanced potency and selectivity. researchgate.netiris-biotech.de This conformational constraint is also valuable for fixing the geometry of a molecule, for instance, by replacing a flexible alkene bond, which can help in studying structure-activity relationships. iris-biotech.de

Table 1: Physicochemical Properties of Cyclopropyl Groups vs. Other Common Alkyl Groups

| Property | Cyclopropyl | Isopropyl | Ethyl |

|---|---|---|---|

| Structure | Rigid, planar triangle | Flexible, branched | Flexible, linear |

| C-H Bond Strength | Higher | Lower | Lower |

| Susceptibility to CYP450 Oxidation | Low | High | High |

| Conformational Freedom | Restricted | High | High |

| Application in Drug Design | Metabolic blocker, conformational lock | Bioisosteric replacement | Common alkyl chain |

Derivatives as Precursors for Diverse Heterocyclic Systems

The aniline (B41778) moiety of this compound derivatives serves as a versatile starting point for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These heterocycles are foundational scaffolds in many pharmaceuticals and functional materials.

Synthesis of Benzoimidazoles and Other Nitrogen Heterocycles

Aniline and its derivatives are fundamental precursors for constructing various N-heterocycles through cyclization reactions. rsc.orgopenmedicinalchemistryjournal.com The amino group of the aniline scaffold can react with various functional groups to form fused ring systems. For instance, the synthesis of benzimidazoles, a key structure in many biologically active compounds, can be achieved from aniline precursors. While specific syntheses starting directly from this compound are not extensively documented, the general reactivity of the aniline group is well-established.

The synthesis of polycyclic nitrogen heterocycles is another area where aniline derivatives are crucial. nih.gov Advanced synthetic methods, often involving metal catalysis, can create complex molecular architectures. For example, palladium-catalyzed cascade reactions of N,2-diallylaniline derivatives can produce tricyclic nitrogen heterocycles through a sequence of aminopalladation and carbopalladation steps. nih.gov

Pyrrole, Indole, and Quinoline-1,2,3-Triazole Derivatives from Aniline Scaffolds

The aniline scaffold is central to the synthesis of numerous important heterocycles, including indoles, quinolines, and complex hybrid molecules containing triazole rings. researchgate.netrsc.orgnih.gov

Indole and Quinoline (B57606) Synthesis: Indole and quinoline rings are present in a vast number of natural products and pharmaceutical agents. researchgate.net Several classic and modern synthetic methods utilize aniline derivatives as starting materials. The Friedländer synthesis, for example, involves the condensation of an aniline derivative with a carbonyl compound containing an α-methylene group to form quinolines. orientjchem.org Similarly, intramolecular cyclization of allylanilines, catalyzed by palladium complexes, can yield substituted indoles and quinolines. researchgate.net The specific substituents on the aniline ring can influence the reaction pathway and the final product.

1,2,3-Triazole Derivatives: The 1,2,3-triazole ring has become a staple in medicinal chemistry, valued for its stability and ability to form hydrogen bonds. nih.gov Aniline derivatives can be incorporated into hybrid molecules containing a triazole ring. For example, a multi-component reaction involving an aniline, an aromatic ketone, and a source of the triazole nitrogen atoms (like a sulfonohydrazide) can be used to synthesize 1,4-disubstituted-1,2,3-triazoles. nih.gov The combination of quinoline and 1,2,3-triazole moieties into a single molecular hybrid has been explored for developing new anticancer agents. researchgate.net

Table 2: Examples of Heterocyclic Systems Synthesized from Aniline Scaffolds

| Heterocyclic System | Synthetic Method Example | Reactants | Reference |

|---|---|---|---|

| Quinoline | Friedländer Synthesis | Aniline derivative, β-ketoester | orientjchem.org |

| Indole | Catalytic Cyclization | Allylaniline derivative | researchgate.net |

| 1,2,3-Triazole | Three-Component Reaction | Aniline, Aromatic Ketone, 4-Methylbenzenesulfonohydrazide | nih.gov |

| Benzimidazole | Condensation Reaction | o-Phenylenediamine (derived from aniline), Carboxylic Acid | rsc.org |

Catalytic Applications and Material Science

Beyond medicinal chemistry, the aniline functional group is pivotal in organometallic catalysis and the synthesis of advanced materials like conducting polymers.

Aniline-Derived Ligands in Organometallic Catalysis

Aniline derivatives can serve as effective ligands for transition metal catalysts, particularly in the field of cross-coupling reactions. nih.gov Recently, a class of highly active and stable palladium(II) precatalysts bearing aniline as a stabilizing ligand has been developed. organic-chemistry.org These complexes, with the general structure [(NHC)PdCl₂(aniline)], where NHC is an N-heterocyclic carbene, have shown remarkable efficiency in several key organic transformations. acs.org

These aniline-stabilized catalysts are air- and moisture-stable, making them easy to handle, and they demonstrate high activity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. organic-chemistry.orgacs.org The electronic and structural diversity of the aniline scaffold allows for fine-tuning of the catalyst's properties, which can improve performance in challenging reactions. nih.gov The aniline ligand helps to stabilize the palladium center without participating directly in the catalytic cycle, earning it the name "throw-away" ligand. nih.gov

Oxidative Polymerization of Aniline for Polyaniline Synthesis

Aniline is the monomer for the synthesis of polyaniline (PANI), one of the most important and widely studied conducting polymers. semanticscholar.orgresearchgate.net The synthesis is typically achieved through chemical or electrochemical oxidative polymerization in an acidic medium. aip.org

In chemical oxidative polymerization, an oxidant, most commonly ammonium (B1175870) persulfate (APS), is added to a solution of aniline in a strong acid like hydrochloric acid. aip.orgyoutube.comresearchgate.net The polymerization mechanism is a complex chain reaction involving three main stages:

Initiation: The oxidant initiates the reaction by oxidizing aniline monomers to form aniline cation radicals. researchgate.net